Synthetic Utility: Patent-Validated Intermediate for CNS-Active Pyrazolo[1,5-a]pyrimidines Versus Generic Pyrazole Building Blocks
(3-Amino-1H-pyrazol-4-yl)(phenyl)methanone is explicitly claimed and exemplified as an intermediate for the synthesis of aryl and heteroaryl[7-(aryl and heteroaryl)pyrazolo[1,5-a]pyrimidin-3-yl]methanones, which are therapeutic agents with anxiolytic, antiepileptic, sedative-hypnotic, and skeletal muscle relaxant properties [1]. This represents a specific, patent-defined synthetic pathway that is not documented for generic aminopyrazole isomers such as 5-amino-1-phenyl-1H-pyrazol-4-yl analogs or 3-aminopyrazole derivatives lacking the 4-benzoyl group. The patent demonstrates the successful conversion of this specific intermediate into the final CNS-active pyrazolo[1,5-a]pyrimidine scaffold with defined therapeutic dosages ranging from 0.1 mg to 20.0 mg/kg of body weight per day, with a preferred regimen of 0.5 mg to 10.0 mg/kg [1].
| Evidence Dimension | Synthetic Utility as a Key Intermediate |
|---|---|
| Target Compound Data | Explicitly claimed and exemplified as an intermediate for pyrazolo[1,5-a]pyrimidin-3-yl]methanones (CNS-active agents) |
| Comparator Or Baseline | Generic aminopyrazole isomers (e.g., 5-amino-1-phenyl-1H-pyrazol-4-yl analogs) or 3-aminopyrazole derivatives without 4-benzoyl group |
| Quantified Difference | Patent-validated pathway to final therapeutic agents with defined efficacious dosages (0.1-20.0 mg/kg/day) versus no documented CNS-active pyrazolo[1,5-a]pyrimidine synthesis utility |
| Conditions | US Patent 4900836 (1990); synthetic scheme using [(α-dimethylamino)methylene]-β-oxoarylpropanenitrile and aminoguanidine nitrate |
Why This Matters
For research groups synthesizing pyrazolo[1,5-a]pyrimidine-based CNS drug candidates, this specific compound provides a patent-validated route to target molecules, reducing synthetic risk and enabling reproducible preparation of pharmacologically relevant compounds.
- [1] US Patent 4900836. (3-amino-1H-pyrazol-4-yl)(aryl)methanones. Justia Patents. View Source
